![molecular formula C11H21N B564563 2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- CAS No. 100049-11-4](/img/structure/B564563.png)
2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-azabicyclo[410]heptane,1-isopropyl-2,5-dimethyl- is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions are crucial for the efficient production of this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- include other azabicyclo compounds such as 2-azabicyclo[3.2.1]octane and 7-oxabicyclo[2.2.1]heptane .
Uniqueness
What sets 2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- apart is its specific substitution pattern and bicyclic structure, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
100049-11-4 |
|---|---|
Formule moléculaire |
C11H21N |
Poids moléculaire |
167.296 |
Nom IUPAC |
2,5-dimethyl-6-propan-2-yl-5-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H21N/c1-8(2)11-7-10(11)9(3)5-6-12(11)4/h8-10H,5-7H2,1-4H3 |
Clé InChI |
RPUXWEAOFSEDMW-UHFFFAOYSA-N |
SMILES |
CC1CCN(C2(C1C2)C(C)C)C |
Synonymes |
2-Azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



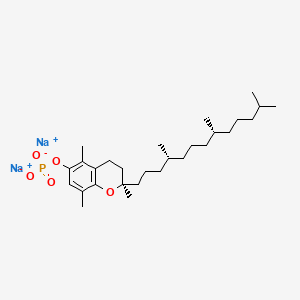

![(1S,11S)-5-methoxy-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4-diol](/img/structure/B564488.png)
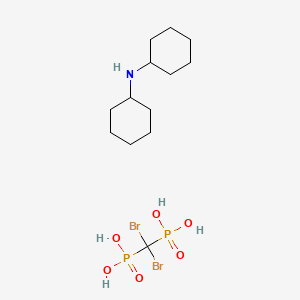
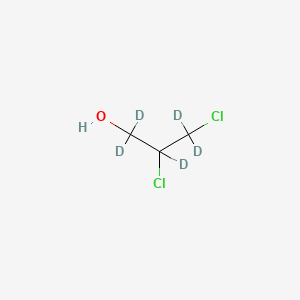
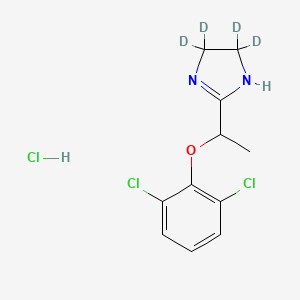
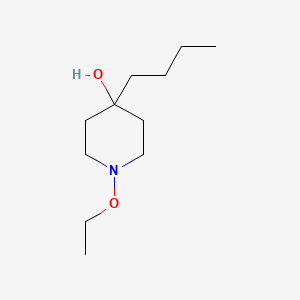

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
